![molecular formula C17H15F3N2O3S B2697281 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide CAS No. 946215-86-7](/img/structure/B2697281.png)
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied in scientific research. This compound has shown promising results in the treatment of various diseases, including cancer and autoimmune disorders.
科学的研究の応用
Cancer Treatment
Salinosporamide A exhibits potent anti-cancer properties. Researchers have discovered that it can effectively combat cancer cells. The compound is particularly promising for treating glioblastoma, a type of brain cancer. Its unique ability to cross the blood-brain barrier contributes to its success in clinical trials .
Enzyme-Driven Synthesis
The enzyme responsible for assembling salinosporamide A’s distinctive anti-cancer “warhead” is called SalC . Understanding how SalC activates this molecule has been a puzzle for nearly two decades. SalC’s reaction differs significantly from typical ketone synthases, as it forms two complex, reactive ring structures. This knowledge opens doors for future biotechnological approaches to inhibit various diseases .
Complex Molecular Structure
Salinosporamide A possesses a small yet intricate cyclic structure. Initially linear, it folds into a more complex circular form. Nature’s elegant method of producing SalC enzymes is common in biology, as they participate in the synthesis of human fatty acids and antibiotics like erythromycin in microbial organisms .
Clinical Trials and Beyond
Researchers are currently conducting phase III clinical trials using salinosporamide A for glioblastoma treatment. Its potential extends beyond cancer therapy, offering exciting prospects for designing novel anti-cancer agents and other disease treatments. By understanding the intricate enzymatic processes involved, scientists may create synthetic enzymes capable of producing similar complex structures .
特性
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3S/c18-17(19,20)15-8-2-1-7-14(15)16(23)21-12-5-3-6-13(11-12)22-9-4-10-26(22,24)25/h1-3,5-8,11H,4,9-10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLJSEQQXYKYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(trifluoromethyl)benzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。